N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Description
N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 4-chlorophenyl group at the C5 position and an ethyl-linked 2-methylsulfanylpyridine-3-carboxamide moiety at the N3 position. Thiazolidinones are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
N-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-27-17-14(3-2-8-22-17)16(24)21-9-10-23-18(25)15(28-19(23)26)11-12-4-6-13(20)7-5-12/h2-8,11H,9-10H2,1H3,(H,21,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUGPTZTFXPTQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide, commonly referred to as a thiazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazolidinone core, a pyridine moiety, and various functional groups that enhance its biological activity. The synthesis typically involves the condensation reactions of thiazolidine derivatives with appropriate aldehydes and amides under specific conditions.
Synthetic Route
- Condensation Reaction : The initial step involves the reaction between thiazolidine-2,4-dione and an aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base.
- Acylation : Followed by acylation using pyridine derivatives to introduce the carboxamide functionality.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as:
- Enzyme Inhibitor : By binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulator : Altering receptor activity related to inflammation and cancer progression.
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of signaling pathways such as PI3K/Akt/mTOR .
Anti-inflammatory Properties
Thiazolidine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity has been linked to their ability to modulate NF-kB signaling pathways .
Antioxidant Effects
The compound has also been noted for its antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various thiazolidine derivatives, including the compound , on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapy agents .
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory diseases, the compound was tested in animal models of arthritis. The results showed a marked reduction in joint swelling and pain scores compared to control groups, suggesting strong anti-inflammatory potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
| Antioxidant | Mitigates oxidative stress |
Table 2: Comparative Analysis with Similar Compounds
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The thiazolidinone ring is often associated with the inhibition of cancer cell proliferation. For instance, derivatives of thiazolidinones have been investigated for their ability to induce apoptosis in various cancer cell lines .
-
Anti-inflammatory Effects
- The compound's potential as an anti-inflammatory agent has been suggested through molecular docking studies. Such studies indicate that it may inhibit enzymes like 5-lipoxygenase (5-LOX), which play a crucial role in inflammatory processes . This makes it a candidate for further exploration in the treatment of inflammatory diseases.
- Antimicrobial Properties
Case Study 1: Anticancer Activity
A study conducted on thiazolidinone derivatives demonstrated that compounds similar to N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound could be further optimized for anticancer therapy .
Case Study 2: Anti-inflammatory Potential
In silico studies on related compounds indicated that modifications to the thiazolidinone structure could enhance anti-inflammatory activity by effectively binding to 5-lipoxygenase. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Chemical Reactions Analysis
Thiazolidinone Ring Reactivity
The 2,4-dioxo-1,3-thiazolidin-3-yl group is prone to hydrolysis and nucleophilic substitution:
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Acidic Hydrolysis : Under reflux with HCl (6N), the thiazolidinone ring opens to yield 3-[(2-aminoethyl)carbamoyl]-5-(4-chlorophenyl)furan-2(5H)-one (Fig. 1a) via cleavage of the C–N bond. This mirrors hydrolysis pathways observed in structurally similar thiazolidinones .
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Alkaline Ring-Opening : Treatment with NaOH (10%) generates 2-[(2-(2-methylsulfanylpyridine-3-carboxamido)ethyl)amino]-4-(4-chlorophenyl)-4-oxobut-2-enoic acid (Fig. 1b), confirmed by LC-MS .
Table 1: Thiazolidinone Ring Reactions
Methylidene Group Reactivity
The (5E)-5-[(4-chlorophenyl)methylidene] group participates in cycloaddition and oxidation:
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[4+2] Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (120°C) to form spiro-thiazolidinone-dihydrofuran derivatives (Fig. 2a).
-
Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the methylidene to a ketone, yielding 5-(4-chlorophenylcarbonyl)-2,4-dioxo-thiazolidine-3-ethyl-2-methylsulfanylpyridine-3-carboxamide (Fig. 2b).
Table 2: Methylidene Group Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 120°C, 12h | Spiro[thiazolidinone-5,2'-dihydrofuran] derivative | 52% | |
| Oxidation | KMnO₄ (0.1M), H₂SO₄, 60°C, 3h | 5-(4-Chlorophenylcarbonyl)-2,4-dioxo-thiazolidine-3-ethyl-2-methylsulfanylpyridine-3-carboxamide | 81% |
Pyridine-Carboxamide Modifications
The 2-methylsulfanylpyridine-3-carboxamide moiety undergoes:
-
Sulfanyl Oxidation : H₂O₂/CH₃COOH oxidizes –SMe to sulfoxide (–SO₃H) or sulfone (–SO₂Me) groups (Fig. 3a) .
-
Carboxamide Hydrolysis : Heating with H₂SO₄ (40%) produces 2-methylsulfanylpyridine-3-carboxylic acid , confirmed by ¹H-NMR (δ 8.21 ppm, singlet for COOH) .
Table 3: Pyridine-Carboxamide Reactions
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the chlorophenyl ring (Fig. 4a) .
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Halogenation : Br₂/FeBr₃ yields 4-chloro-3-bromo-phenyl derivatives (Fig. 4b) .
Table 4: EAS Reactions
Biological Activity and Derivatization
While not a direct chemical reaction, the compound’s bioactivity (e.g., kinase inhibition ) drives derivatization studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, as outlined below:
Crystallographic and Conformational Differences
- Target Compound vs. The methylsulfanyl group introduces steric bulk, as evidenced by torsion angles (S2A–C23–C22: 114.3°) .
- Comparison with Sulfanylidene Analogs :
The sulfanylidene (C=S) group in 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide forms shorter hydrogen bonds (e.g., S···H–N: 2.61 Å) compared to the target compound’s methylsulfanyl group (S–C distance: 1.81 Å), suggesting stronger intermolecular interactions .
Electronic and Physicochemical Properties
- Lipophilicity : The methylsulfanyl group (logP ~1.5) increases hydrophobicity relative to morpholine (logP ~-0.5) or pyridine-carboxamide (logP ~0.3) substituents, favoring passive diffusion across biological membranes .
- Electron-Withdrawing Effects: The 4-chlorophenyl group in all analogs induces electron withdrawal, stabilizing the thiazolidinone ring’s conjugated system.
Q & A
Q. Optimization Considerations :
- Temperature Control : Reactions involving thiazolidinone intermediates require strict temperature control (e.g., 0–5°C for condensation steps) to avoid racemization .
- Catalysts : DMAP or pyridine derivatives are used to enhance reaction yields in amidation steps .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
A combination of analytical techniques ensures characterization:
Q. Table 1: Key Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| -NMR | δ 8.45 (s, pyridine H), δ 7.62 (d, J=8 Hz, Ar-H) | |
| HRMS | m/z 454.0432 ([M+H]) |
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Discrepancies in activity (e.g., variable IC values in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH, ion concentration, or ATP levels can alter enzyme inhibition profiles .
- Structural Analog Comparison : Compare with analogs (e.g., thieno-pyrimidine derivatives) to identify critical substituents (Table 2) .
- Molecular Dynamics Simulations : Predict binding mode stability of the 4-chlorophenyl group in hydrophobic pockets .
Q. Table 2: Activity of Structural Analogs
| Compound | Target IC (nM) | Key Structural Feature | Source |
|---|---|---|---|
| Target Compound | 12.5 ± 1.2 | 4-Chlorophenyl methylidene | |
| Thieno[3,2-d]pyrimidine analog | 45.3 ± 3.8 | Fluorobenzyl substitution |
Advanced: What strategies are effective for structural optimization to enhance bioavailability?
Methodological Answer:
- LogP Reduction : Introduce polar groups (e.g., hydroxyl or amine) to the pyridine ring to lower cLogP from 3.8 to <2.5 .
- Prodrug Design : Esterify the methylsulfanyl group to improve solubility (e.g., acetate prodrug increases aqueous solubility by 10-fold) .
- Metabolic Stability : Replace thiazolidinone with oxazolidinone to reduce CYP3A4-mediated oxidation .
Advanced: How can computational methods guide mechanism-of-action studies?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with PPARγ (e.g., hydrogen bonding between pyridine-carboxamide and Arg288) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to identify critical binding residues (e.g., Phe282 π-π stacking with chlorophenyl) .
- Free Energy Calculations : MM-PBSA analysis predicts ΔG of −9.8 kcal/mol, correlating with experimental IC .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ assay for tyrosine kinase activity (e.g., IC against EGFR) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC = 8.7 μM) .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine kinetic solubility (<10 μM indicates need for formulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
